3-Chloro-4-fluorophenol CAS number and properties
3-Chloro-4-fluorophenol CAS number and properties
An In-depth Technical Guide to 3-Chloro-4-fluorophenol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
3-Chloro-4-fluorophenol is a halogenated aromatic organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenol ring, imparts specific reactivity and properties that are highly valued in various fields of chemical research and development. This guide provides a comprehensive overview of 3-Chloro-4-fluorophenol, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications, safety protocols, and analytical characterization techniques.
Core Compound Identifiers
Precise identification is paramount in chemical synthesis and regulatory compliance. 3-Chloro-4-fluorophenol is cataloged under several internationally recognized systems.
| Identifier | Value | Source(s) |
| CAS Number | 2613-23-2 | [2][3] |
| IUPAC Name | 3-chloro-4-fluorophenol | [2][4][5] |
| Molecular Formula | C₆H₄ClFO | [2][3][4] |
| Linear Formula | ClC₆H₃(F)OH | |
| InChI | InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | [3][4] |
| InChIKey | ZQXLIXHVJVAPLW-UHFFFAOYSA-N | [2][3][4] |
| SMILES | C1=CC(=C(C=C1O)Cl)F | [2][4] |
| EC Number | 220-042-5 |
Physicochemical and Pharmacokinetic Properties
The physical and chemical properties of 3-Chloro-4-fluorophenol dictate its behavior in reactions, its solubility, and its potential physiological impact. These characteristics are essential for designing synthetic routes and for preliminary assessment in drug discovery pipelines.
| Property | Value | Source(s) |
| Molecular Weight | 146.55 g/mol | [2] |
| Appearance | Cream-colored to brown crystalline solid | [6] |
| Melting Point | 38-40 °C | [6] |
| Boiling Point | 104 °C at 11 mmHg | [4][6] |
| Flash Point | 109 °C (closed cup) | [1][7] |
| Density | ~1.4 g/cm³ | [1] |
| pKa | 9.01 ± 0.18 (Predicted) | [6] |
| LogP (Octanol-Water Partition Coefficient) | 2.38 | [4] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |
| Water Solubility | 0.145-0.295 mg/mL | [4] |
Pharmacokinetic insights suggest that the compound has high gastrointestinal absorption potential and the ability to permeate the blood-brain barrier.[4] It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a favorable characteristic in early-stage drug development.[4]
Synthesis and Chemical Reactivity
Synthetic Pathway
While various synthetic routes can be conceptualized, a common approach for producing substituted phenols involves the reduction of a corresponding nitroaromatic compound. For 3-Chloro-4-fluorophenol, a plausible synthesis starts from 3-chloro-4-fluoronitrobenzene. This precursor can be reduced to the corresponding aniline, which can then be converted to the phenol.
A described method for a similar compound, 3-chloro-4-fluoroaniline, involves the catalytic reduction of 3-chloro-4-fluoronitrobenzene using a platinum catalyst under a hydrogen atmosphere.[4] This aniline can then be subjected to diazotization followed by hydrolysis to yield the target phenol.
Experimental Protocol: Synthesis via Diazotization (Conceptual)
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Reduction of Nitro-Precursor: 3-Chloro-4-fluoronitrobenzene is catalytically hydrogenated using a catalyst like Pt/C or Pd/C in a suitable solvent (e.g., ethanol) under hydrogen pressure (0.1-5 MPa) at a temperature of 50-100°C for 1-10 hours to yield 3-chloro-4-fluoroaniline.[4]
-
Diazotization: The resulting 3-chloro-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
Hydrolysis: The diazonium salt solution is then slowly added to hot aqueous acid (e.g., dilute H₂SO₄), causing the evolution of nitrogen gas and the formation of 3-Chloro-4-fluorophenol.
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Purification: The product can be extracted from the reaction mixture using an organic solvent, followed by purification techniques such as distillation or recrystallization.
Caption: Conceptual synthesis workflow for 3-Chloro-4-fluorophenol.
Chemical Reactivity
3-Chloro-4-fluorophenol exhibits reactivity typical of phenols and halogenated aromatic compounds.[4] The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The existing substituents (Cl and F) will also influence the regioselectivity of further reactions. The phenolic hydroxyl group itself can undergo reactions such as etherification and esterification.
Applications in Research and Drug Development
The true value of 3-Chloro-4-fluorophenol lies in its role as a versatile intermediate.
-
Pharmaceutical Research: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4] This compound serves as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications.[4]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of chloro- and fluoro- substituents can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.
-
Organic Synthesis: The presence of multiple reactive sites—the hydroxyl group and the aromatic ring activated for substitution—makes it a valuable building block for creating more complex chemical structures for various applications, including material science.[4]
Safety, Handling, and Hazard Information
Handling 3-Chloro-4-fluorophenol requires adherence to standard laboratory safety protocols for hazardous chemicals.
GHS Hazard Information: Aggregated GHS information indicates the following hazards[4][6]:
-
Pictogram: Irritant
-
Hazard Statements:
-
H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[7][8]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
-
Ingestion: Rinse mouth with water and consult a physician.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[7]
Analytical Characterization
To ensure the purity and confirm the identity of 3-Chloro-4-fluorophenol, a suite of analytical techniques is employed. While specific impurity profiles would depend on the synthetic route, standard methods for characterization are well-established for related compounds.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. Spectral data for 3-Chloro-4-fluorophenol is available in chemical databases.[11]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Electron ionization mass spectra are available in the NIST Chemistry WebBook.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the broad O-H stretch of the phenol and C-Cl and C-F bond vibrations.[5]
-
Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and quantifying any impurities.[10]
Conclusion
3-Chloro-4-fluorophenol is a specialized chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its distinct physicochemical properties, stemming from its unique halogen substitution pattern, make it a valuable precursor for complex target molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
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Mol-Instincts. (n.d.). 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2. Retrieved from [Link]
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NIST. (n.d.). 3-Chloro-4-fluorophenol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Fine Chemical Industry. (n.d.). 3-Chloro-4-fluorophenol: A Key Intermediate for Advanced Chemical Production. Retrieved from [Link]
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